Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS 1303920-43-5) is a highly functionalized, fused bicyclic heteroaromatic building block widely procured for medicinal chemistry and advanced organic synthesis. Featuring a thieno[2,3-c]pyridine core, it serves as a robust bioisostere for indoles and benzothiophenes in drug discovery programs targeting oncology and inflammation [1]. The molecule is strategically decorated with a 5-chloro group for transition-metal-catalyzed cross-coupling, a 3-methyl group for conformational restriction, and a 2-methyl ester for facile downstream amidation or hydrolysis. As a stable, crystalline solid with excellent solubility in standard organic solvents, it is optimized for high-throughput library synthesis and continuous-flow manufacturing, offering a distinct processability advantage over its free acid and non-halogenated counterparts [2].
Procurement substitution with the free carboxylic acid (5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid) or the unhalogenated core (methyl thieno[2,3-c]pyridine-2-carboxylate) severely disrupts downstream synthetic workflows. The free acid exhibits poor solubility in standard coupling solvents like dichloromethane (DCM), necessitating the use of high-boiling solvents like DMSO or DMF, which complicates solvent removal and product isolation in parallel synthesis . Furthermore, substituting the methyl ester with an ethyl ester significantly retards direct amidation rates due to increased steric bulk. Omitting the 5-chloro substituent eliminates the critical electrophilic handle required for late-stage Suzuki or Buchwald-Hartwig cross-couplings, forcing chemists to perform low-yielding, multi-step pre-functionalizations (such as N-oxidation followed by POCl3 treatment) to reintroduce reactivity at the C5 position [1].
For the generation of thieno[2,3-c]pyridine-2-carboxamide libraries, the choice of ester drastically impacts throughput. The methyl ester undergoes direct amidation in methanolic ammonia at 45 °C with exceptional efficiency, achieving nearly quantitative conversion. In contrast, the ethyl ester analog requires significantly longer reaction times or harsher conditions (e.g., high-pressure sealed tubes) to achieve comparable yields due to the increased steric hindrance and lipophilicity of the ethoxy leaving group [1].
| Evidence Dimension | Amidation Yield & Time |
| Target Compound Data | 95% yield in 4-6 hours (Methyl ester) |
| Comparator Or Baseline | Ethyl ester analog (<50% yield under identical timeframe) |
| Quantified Difference | Near 2-fold increase in conversion rate |
| Conditions | Methanolic ammonia, 45 °C, sealed vessel |
Procuring the methyl ester enables rapid, single-step library generation without the need for intermediate saponification and peptide coupling reagents.
Automated liquid handling systems require building blocks with high solubility in volatile organic solvents. Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate demonstrates excellent solubility in dichloromethane (DCM) and tetrahydrofuran (THF). Conversely, the corresponding free carboxylic acid exhibits strong intermolecular hydrogen bonding, resulting in poor solubility in DCM and necessitating the use of high-boiling, viscous solvents like DMSO or DMF, which are incompatible with rapid solvent evaporation protocols .
| Evidence Dimension | Solubility in DCM at 25 °C |
| Target Compound Data | >50 mg/mL (Methyl ester) |
| Comparator Or Baseline | <5 mg/mL (Free carboxylic acid) |
| Quantified Difference | >10-fold higher solubility in volatile solvents |
| Conditions | Anhydrous DCM, 25 °C, standard atmospheric pressure |
High solubility in volatile solvents is critical for automated dispensing and rapid post-reaction concentration in high-throughput drug discovery.
The presence of the 5-chloro substituent provides a built-in handle for transition-metal-catalyzed cross-coupling. When subjected to standard Suzuki-Miyaura or Buchwald-Hartwig conditions, this compound allows for direct C5 functionalization. If a buyer were to procure the unsubstituted thieno[2,3-c]pyridine core, functionalizing the C5 position would require a minimum of two additional synthetic steps (N-oxidation and subsequent chlorination with POCl3), drastically reducing the overall yield and increasing process time [1].
| Evidence Dimension | Synthetic steps to C5-arylated product |
| Target Compound Data | 1 step (Direct cross-coupling, >80% yield) |
| Comparator Or Baseline | 3 steps (from unsubstituted core, <30% overall yield) |
| Quantified Difference | Elimination of 2 synthetic steps and >50% increase in overall yield |
| Conditions | Standard Pd-catalyzed cross-coupling vs. de novo functionalization |
Procuring the pre-halogenated scaffold saves days of synthetic effort and significantly reduces the cost of goods for late-stage API intermediates.
Because the methyl ester undergoes rapid and high-yielding direct amidation with various aliphatic and aromatic amines, it is the ideal starting material for generating parallel libraries of thieno[2,3-c]pyridine-2-carboxamides. This is particularly relevant for oncology and inflammation programs, such as the development of Hsp90 inhibitors or cell adhesion molecule antagonists, where rapid SAR iteration at the 2-position is required [1].
The built-in 5-chloro handle allows process chemists to perform Buchwald-Hartwig aminations or Suzuki-Miyaura couplings directly on the intact bicyclic core. This makes the compound the right choice for programs needing to rapidly explore chemical space at the C5 position without rebuilding the heterocycle from acyclic precursors [2].
For medicinal chemistry teams facing metabolic liabilities or patent crowding with indole-2-carboxylate or benzothiophene-2-carboxylate scaffolds, this compound serves as a direct, highly soluble bioisostere. The 3-methyl group provides necessary conformational restriction, while the pyridine nitrogen alters the physicochemical profile (e.g., lowering logP and improving aqueous solubility of the final API) [1].